テゾセンタン-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tezosentan-d4, also known as Tezosentan-d4, is a useful research compound. Its molecular formula is C₂₇H₂₃D₄N₉O₆S and its molecular weight is 609.65. The purity is usually 95%.

BenchChem offers high-quality Tezosentan-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tezosentan-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

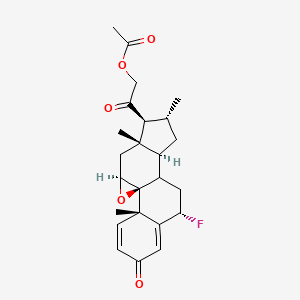

テゾセンタン-d4: は、多くの種類のがん細胞で過剰発現しているエンドセリン (ET) 受容体を阻害する能力により、腫瘍学分野で有望視されています {svg_1}. この薬剤は、ET_A および ET_B 受容体の両方に親和性があり、エンドセリン-1 (ET1) の効果を阻害することができます。ET1 は、がん細胞の増殖、生存、血管新生、免疫細胞応答、薬剤耐性に寄与する血管収縮物質です {svg_2}. このため、this compound は、がん治療薬として再利用される可能性のある候補です。

肺動脈性肺高血圧症

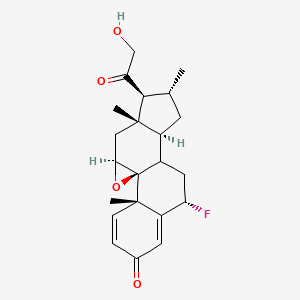

もともと肺動脈性肺高血圧症の治療のために開発されたthis compound は、血管拡張薬として機能します。 ET 受容体を標的とすることで、血管を拡張し、血流を改善し、心臓への負担を軽減するのに役立ちます {svg_3}. この分野における有効性は、この病気の患者さんのための治療プロトコルを改善する可能性があります。

循環器研究

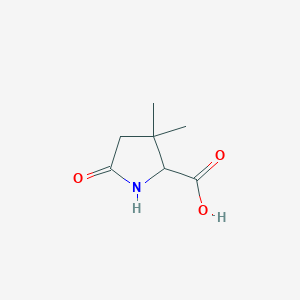

循環器研究では、this compound の血管拡張作用が注目されています。 血管拡張への影響は、高血圧や内皮機能不全など、さまざまな循環器疾患の理解と治療に不可欠となる可能性があります {svg_4}.

創薬再利用

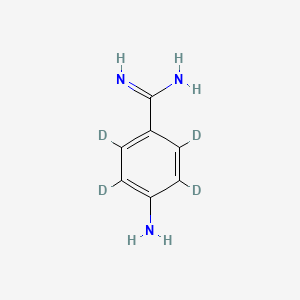

創薬再利用の概念は注目を集めており、this compound は、その多様な薬理学的プロファイルにより、最前線に立っています。 第一選択薬の有効性プロファイルを改善し、抗腫瘍薬における耐性問題に対処する可能性は、重要な研究分野です {svg_5}.

臓器移植

This compound は、生体外肺灌流 (EVLP) の設定において、ドナー肺機能の改善に対する効果について研究されてきました {svg_6}. ドナープールを最適化し、他の臓器への悪影響を最小限に抑えながら、肺血行動態プロファイルを向上させることができます。

作用機序

Target of Action

Tezosentan-d4 primarily targets the endothelin (ET) receptors, which are overexpressed in many types of cells . It has affinity for both ET A and ET B receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Mode of Action

Tezosentan-d4 acts by inhibiting the ET receptors . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . By blocking the effects of ET1, tezosentan-d4 can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Biochemical Pathways

The biochemical pathways affected by tezosentan-d4 are primarily related to the ET receptors. By targeting these receptors, tezosentan-d4 influences cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .

Pharmacokinetics

Tezosentan-d4 follows a two-compartmental pharmacokinetics with a pronounced first disposition phase (half-life 6 min) and a terminal elimination half-life of approximately 3 h . The plasma clearance of tezosentan-d4 is about 10.2 l/h . There is a strong correlation between the plasma clearance of indocyanine green (ICG) and that of tezosentan-d4 .

Result of Action

Tezosentan-d4 has been found to have anticancer properties due to its ability to target the ET receptors . It can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

将来の方向性

While tezosentan did not result in a significant improvement in the primary clinical endpoint in the RITZ-4 trial, it did not demonstrate pro-ischemic effects in this population . Symptomatic hypotension may have resulted in an increased number of adverse events in the treatment group . Further studies with lower tezosentan doses are warranted .

生化学分析

Biochemical Properties

Tezosentan-d4 plays a significant role in biochemical reactions by inhibiting endothelin receptors, specifically endothelin receptor A and endothelin receptor B. These receptors are involved in vasoconstriction and cell proliferation. By blocking these receptors, Tezosentan-d4 helps in vasodilation and reduces vascular resistance. The compound interacts with endothelin-1, a potent vasoconstrictor, and prevents it from binding to its receptors, thereby mitigating its effects .

Cellular Effects

Tezosentan-d4 has been found to influence various cellular processes. It affects cell signaling pathways by inhibiting the endothelin receptors, which are involved in promoting cellular proliferation, survival, and neovascularization. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cell types. Additionally, Tezosentan-d4 has been shown to impact gene expression related to cell survival and inflammation .

Molecular Mechanism

The molecular mechanism of Tezosentan-d4 involves its binding to endothelin receptor A and endothelin receptor B, preventing endothelin-1 from exerting its effects. This binding leads to vasodilation and reduced vascular resistance. Tezosentan-d4 also influences enzyme activity by inhibiting protein kinase C-α, which is involved in various cellular processes, including cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tezosentan-d4 have been observed to change over time. The compound exhibits a rapid initial distribution phase followed by a slower elimination phase. This biphasic pattern is likely due to its distribution from tissues. Over time, Tezosentan-d4 has been shown to maintain its stability and continue exerting its effects on cellular function, including reducing vascular resistance and improving tissue oxygenation .

Dosage Effects in Animal Models

In animal models, the effects of Tezosentan-d4 vary with different dosages. At lower doses, the compound effectively reduces pulmonary artery pressure and improves survival rates in models of acute pulmonary arterial hypertension. At higher doses, Tezosentan-d4 can induce adverse effects on other organs, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Tezosentan-d4 is primarily metabolized by the liver via the cytochrome P450 3A4 enzyme system. The predominant elimination mechanism is biliary excretion of the unchanged compound. The metabolic pathways involve interactions with various enzymes and cofactors, which facilitate its breakdown and clearance from the body .

Transport and Distribution

Tezosentan-d4 is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg. The compound follows a two-compartment pharmacokinetic model, with a pronounced initial distribution phase and a slower elimination phase. This distribution pattern is influenced by its binding to endothelin receptors and subsequent transport within cells and tissues .

Subcellular Localization

The subcellular localization of Tezosentan-d4 involves its targeting to specific cellular compartments where endothelin receptors are expressed. The compound’s activity is influenced by its localization, as it needs to be in proximity to endothelin receptors to exert its effects. Post-translational modifications and targeting signals may direct Tezosentan-d4 to specific organelles, enhancing its efficacy in inhibiting endothelin receptor-mediated processes.

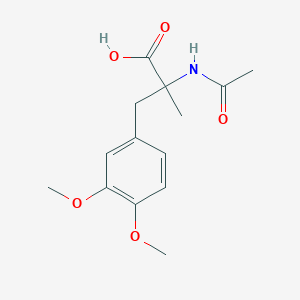

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tezosentan-d4 involves the modification of the parent compound Tezosentan with deuterium atoms. This can be achieved through the use of deuterated reagents and solvents in the synthesis reaction.", "Starting Materials": [ "Tezosentan", "Deuterated reagents and solvents" ], "Reaction": [ "Tezosentan is dissolved in a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6).", "A deuterated reagent such as deuterated lithium aluminum hydride (LiAlD4) is added to the solution to reduce the carboxylic acid group to an alcohol.", "The resulting alcohol is then reacted with a deuterated acid chloride, such as deuterated 4-methylbenzoyl chloride-d4, to form the Tezosentan-d4 molecule.", "The Tezosentan-d4 molecule can be purified through various chromatography techniques such as HPLC or flash chromatography." ] } | |

CAS番号 |

1794707-10-0 |

分子式 |

C₂₇H₂₃D₄N₉O₆S |

分子量 |

609.65 |

同義語 |

N-[6-(2-Hydroxyethoxy-d4)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)